5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549049-48-9
VCID: VC11817938
InChI: InChI=1S/C15H16BrClN4O/c16-12-7-19-15(20-8-12)21-5-2-11(3-6-21)10-22-14-1-4-18-9-13(14)17/h1,4,7-9,11H,2-3,5-6,10H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Br
Molecular Formula: C15H16BrClN4O
Molecular Weight: 383.67 g/mol

5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

CAS No.: 2549049-48-9

Cat. No.: VC11817938

Molecular Formula: C15H16BrClN4O

Molecular Weight: 383.67 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine - 2549049-48-9

Specification

CAS No. 2549049-48-9
Molecular Formula C15H16BrClN4O
Molecular Weight 383.67 g/mol
IUPAC Name 5-bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Standard InChI InChI=1S/C15H16BrClN4O/c16-12-7-19-15(20-8-12)21-5-2-11(3-6-21)10-22-14-1-4-18-9-13(14)17/h1,4,7-9,11H,2-3,5-6,10H2
Standard InChI Key XDCOOZVBTZSRPW-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Br
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine belongs to the pyrimidine class of heteroaromatic compounds, featuring a bromine atom at position 5 and a 4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl group at position 2. The molecular formula C₁₇H₁₆BrClN₄O corresponds to a molecular weight of 407.7 g/mol. Key identifiers include:

PropertyValue
IUPAC Name5-Bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
InChI KeyFZACDMROGYWBIZ-UHFFFAOYSA-N
Canonical SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Br)C#N
Topological Polar Surface Area76.3 Ų

The presence of both bromine and chlorine atoms enhances electrophilic reactivity, while the piperidine moiety contributes to conformational flexibility .

Solubility and Stability

While explicit solubility data remain unpublished, computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the bromine and chloropyridinyl groups. The compound’s stability under physiological conditions is inferred from analogs; for instance, related pyrimidine derivatives exhibit half-lives >24 hours in plasma at pH 7.4 .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine likely follows a modular approach:

  • Core Pyrimidine Formation: A Buchwald-Hartwig amination couples 5-bromo-2-chloropyrimidine with 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine .

  • Piperidine Functionalization: The piperidine intermediate is synthesized via nucleophilic substitution between 3-chloro-4-hydroxypyridine and 4-(chloromethyl)piperidine under basic conditions.

Key Reaction Conditions

A representative synthesis involves:

  • Catalyst: Pd(OAc)₂/Xantphos for C–N coupling (yield: 72–85%) .

  • Solvent System: Dimethylacetamide (DMAc) at 110°C for 18 hours.

  • Workup: Chromatographic purification (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol .

Table 1: Synthetic Parameters for Intermediate Isolation

StepReagentTemperatureTimeYield
1Pd(OAc)₂, Xantphos110°C18 h78%
2K₂CO₃, DMAc80°C6 h85%

Biological Activity and Mechanism

Endothelin Receptor Modulation

Structural analogs demonstrate potent inhibition of endothelin (ET) receptors, particularly ETₐ. For example, compound T-0201 (IC₅₀ ETₐ = 1.2 nM) reduced mean arterial pressure by −30 mmHg in hypertensive rat models . The bromopyrimidine scaffold enhances binding affinity by 10-fold compared to non-halogenated derivatives .

Enzymatic Targets

The cyano group at position 3 may interact with cysteine residues in kinase ATP-binding pockets. Preliminary docking studies suggest inhibition of ABL1 tyrosine kinase (ΔG = −9.8 kcal/mol), though experimental validation is pending.

SpeciesRouteDose (mg/kg)Cₘₐₓ (µM)t₁/₂ (h)AUC₀–∞ (µM·h)
RatOral104.11249.2
DogIV12.8927.6

Toxicity Considerations

No hepatotoxicity was observed in rat models at 30 mg/kg/day for 28 days, contrasting with earlier analogs that induced cholestasis via bile salt transport inhibition .

Future Directions and Applications

Synthetic Chemistry Innovations

Flow chemistry techniques could enhance scalability, reducing Pd catalyst loading to <0.5 mol% while maintaining yields >70%.

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